molecular formula C22H20N4O5 B12011893 2-Ethoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 4-methoxybenzoate CAS No. 769148-90-5

2-Ethoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 4-methoxybenzoate

Cat. No.: B12011893
CAS No.: 769148-90-5
M. Wt: 420.4 g/mol
InChI Key: SBBMGHLBPBULDF-DHRITJCHSA-N
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Description

2-Ethoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 4-methoxybenzoate: is a fascinating compound with a complex structure. It falls within the class of aryl compounds and has the molecular formula C₂₂H₂₀N₄O₅. Its molecular weight is approximately 420.41 g/mol .

Preparation Methods

Industrial Production Methods: Industrial-scale production methods for this compound remain proprietary. academic research often informs industrial processes, and the Suzuki–Miyaura coupling could be a key step.

Chemical Reactions Analysis

Reactivity: This compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific reactivity depends on the functional groups present. For instance:

    Oxidation: Oxidative processes may lead to the formation of new bonds.

    Reduction: Reduction reactions could modify the compound’s functional groups.

    Substitution: Substitution reactions may replace specific atoms or groups.

Common Reagents and Conditions: Common reagents include palladium catalysts, boron reagents (such as organotrifluoroborates), and appropriate solvents. Reaction conditions are typically mild, making the Suzuki–Miyaura coupling attractive for functional group-tolerant transformations.

Major Products: The major products formed during these reactions would depend on the specific reaction conditions and the substituents on the compound.

Scientific Research Applications

Chemistry: Researchers explore this compound’s reactivity, stability, and potential applications in organic synthesis. Its unique structure may lead to novel reactions.

Biology and Medicine:

Industry: In industry, this compound could serve as a starting material for the synthesis of more complex molecules.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains elusive. Further research is needed to understand its interactions with biological targets and pathways.

Comparison with Similar Compounds

Comparing this compound with structurally related analogs can highlight its uniqueness. Unfortunately, without specific examples, I cannot provide a direct comparison. exploring related pyrazine-based compounds may reveal interesting insights.

Properties

CAS No.

769148-90-5

Molecular Formula

C22H20N4O5

Molecular Weight

420.4 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C22H20N4O5/c1-3-30-20-12-15(13-25-26-21(27)18-14-23-10-11-24-18)4-9-19(20)31-22(28)16-5-7-17(29-2)8-6-16/h4-14H,3H2,1-2H3,(H,26,27)/b25-13+

InChI Key

SBBMGHLBPBULDF-DHRITJCHSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=NC=CN=C2)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=NC=CN=C2)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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